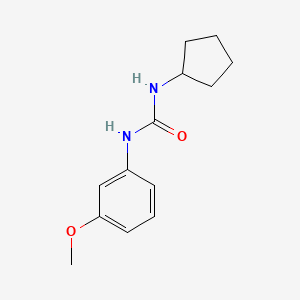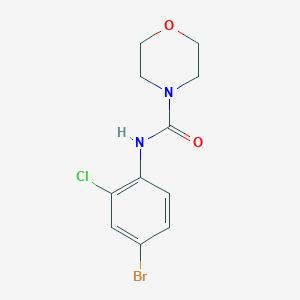
N-cyclopentyl-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-methoxyphenyl)urea, also known as CPI-1189, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in inflammation and tumor growth. Additionally, this compound has been found to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its small molecular size and ease of synthesis. Additionally, the compound has been shown to exhibit potent biological activity in preclinical studies, making it a promising candidate for further research. However, there are also some limitations to working with this compound, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-(3-methoxyphenyl)urea. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
N-cyclopentyl-N'-(3-methoxyphenyl)urea can be synthesized by reacting 3-methoxyaniline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with isocyanate to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the final product have been optimized using various methods.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-4-7-11(9-12)15-13(16)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMIKPKIBTIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5359292.png)

![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5359308.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5359318.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5359335.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)

![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)